Desmethyl Schisantherin E
Description
Desmethyl Schisantherin E is a demethylated derivative of Schisantherin E, a dibenzocyclooctadiene lignan found in Schisandra species. While Schisantherin E is recognized for its bioactivities, including antioxidant and hepatoprotective effects , this compound is structurally characterized by the absence of a methyl group, which may alter its pharmacokinetic and pharmacodynamic properties. This compound is hypothesized to form via metabolic processes such as demethylation, a common modification observed in lignans like Schisantherin A and B .
Properties
Molecular Formula |
C29H32O9 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(8S,9S,10S)-9,14,15-trihydroxy-3,4,5,16-tetramethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |
InChI |
InChI=1S/C29H32O9/c1-15-12-17-13-19(30)23(31)25(36-5)21(17)22-18(14-20(34-3)24(35-4)26(22)37-6)27(29(15,2)33)38-28(32)16-10-8-7-9-11-16/h7-11,13-15,27,30-31,33H,12H2,1-6H3/t15-,27-,29-/m0/s1 |
InChI Key |
SUVCAWWGFVVLTA-SSEZWIOCSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)O)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Schisantherin E typically involves the extraction of lignans from the fruits of Schisandra species. The extraction process often employs solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Schisandra fruits. The process includes:
Harvesting: Collecting ripe fruits of Schisandra species.
Extraction: Using solvents like ethanol or methanol to extract lignans.
Purification: Employing chromatographic methods to isolate this compound.
Drying and Packaging: Drying the purified compound and packaging it for distribution.
Chemical Reactions Analysis
Metabolic Pathways in Lignans
Lignans such as Schisantherin A undergo phase I (primary metabolism) and phase II (conjugation reactions) . Key reactions include:
-
Oxidation : Tertiary and secondary carbons are prone to oxidation, forming hydroxylated derivatives .
-
Demethylation : Loss of methoxy (OCH₃) or methyl (CH₃) groups occurs, influenced by electron density at adjacent positions .
-
Conjugation : Glucuronidation, sulfation, and taurine/glutathione conjugation are common .
Structural Influences on Reactivity
The methylenedioxy group (OCH₂O) and methoxy groups in lignans like Schisantherin A enhance electron density, affecting oxidation and demethylation rates . For Desmethyl Schisantherin E, analogous functional groups (e.g., hydroxyl, methyl, or methoxy) would likely dictate reactivity.
Enzymatic Interactions
Schisantherin A and related lignans inhibit CYP3A4/CYP2C8 , enzymes critical for drug metabolism . If this compound retains similar structural motifs, it may exhibit comparable enzymatic inhibition, altering pharmacokinetics of co-administered drugs.
Hypothetical Reactions for this compound
Based on Schisantherin A’s metabolism :
-
Demethylation : Likely at positions with high electron density (e.g., adjacent to oxygen-containing groups).
-
Oxidation : Secondary or tertiary carbons may form epoxides or hydroxylated derivatives.
-
Conjugation : Glucuronidation or sulfation of hydroxyl groups to enhance solubility.
Research Gaps
No direct studies on this compound were identified in the provided sources. Future research should focus on:
-
Structural characterization to confirm functional groups influencing reactivity.
-
In vitro/in vivo metabolic profiling using techniques like UHPLC-Q-TOF-MS/MS .
-
Enzymatic inhibition assays (e.g., CYP450) to assess drug interaction potential .
Citations reflect data from structurally similar compounds (Schisantherin A, Schisandrol B) .
Scientific Research Applications
Chemistry: Used as a reference compound in phytochemical studies.
Biology: Investigated for its role in cellular protection and antioxidant activity.
Medicine: Explored for its hepatoprotective, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of dietary supplements and herbal medicines
Mechanism of Action
Desmethyl Schisantherin E exerts its effects through several molecular pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Hepatoprotective Effects: It enhances liver function by modulating enzymes involved in detoxification.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Desmethyl Schisantherin E shares a core dibenzocyclooctadiene skeleton with other lignans, such as Schisantherin A, B, and Schisandrin B. Key differences include:
- Methylation Status: The absence of a methyl group distinguishes it from Schisantherin E and other methylated analogs.
- Antioxidant Activity: Lignans with free phenolic hydroxyl groups (e.g., demethylated forms) exhibit stronger radical-scavenging capacities. For example, Schisantherin A and B show potent antioxidant activity in DPPH and CUPRAC assays . This compound likely follows this trend, though direct data are lacking.
Pharmacokinetic Profiles
Comparative pharmacokinetic parameters of lignans in Schisandra extracts (Table 1):
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
